(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone]
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Overview
Description
(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone] is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and bromophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone] typically involves the reaction of 2,4,6-trihydroxybenzene with 2-bromobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromophenyl groups can be reduced to phenyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone] involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, while the bromophenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate
Uniqueness
(2,4,6-Trihydroxy-1,3-phenylene)bis[(2-bromophenyl)methanone] is unique due to its combination of hydroxyl and bromophenyl groups, which confer distinct reactivity and potential for diverse applications. Unlike similar compounds, it offers a balance of hydrophilic and hydrophobic properties, making it versatile for various chemical and biological studies.
Properties
CAS No. |
651322-72-4 |
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Molecular Formula |
C20H12Br2O5 |
Molecular Weight |
492.1 g/mol |
IUPAC Name |
[3-(2-bromobenzoyl)-2,4,6-trihydroxyphenyl]-(2-bromophenyl)methanone |
InChI |
InChI=1S/C20H12Br2O5/c21-12-7-3-1-5-10(12)18(25)16-14(23)9-15(24)17(20(16)27)19(26)11-6-2-4-8-13(11)22/h1-9,23-24,27H |
InChI Key |
DLHPBPMRIKUCJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=C(C=C2O)O)C(=O)C3=CC=CC=C3Br)O)Br |
Origin of Product |
United States |
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